1-phenyl-2-(1H-pyrrol-1-yl)ethanol

physicochemical profiling drug-likeness positional isomerism

Researchers pursuing enantioenriched phenylpyrrole scaffolds often face limited access to chiral secondary alcohol intermediates. 1-Phenyl-2-(1H-pyrrol-1-yl)ethanol (CAS 696650-01-8) directly addresses this need as a versatile chiral building block. • Chiral secondary alcohol enables enzymatic kinetic resolution, asymmetric alkylation, and oxidation/reduction sequences inaccessible with the achiral ketone analog. • Phenylpyrrole scaffold with established antifungal relevance-the 4-chloro derivative serves as a direct entry point to econazole-mimetic agents. • Lower TPSA (25.2 Ų) vs. the 2-yl isomer (36 Ų) predicts superior membrane permeability for cell-based assays. Supplied at ≥98% purity with comprehensive quality documentation.

Molecular Formula C12H13NO
Molecular Weight 187.242
CAS No. 696650-01-8
Cat. No. B2936204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-2-(1H-pyrrol-1-yl)ethanol
CAS696650-01-8
Molecular FormulaC12H13NO
Molecular Weight187.242
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2C=CC=C2)O
InChIInChI=1S/C12H13NO/c14-12(10-13-8-4-5-9-13)11-6-2-1-3-7-11/h1-9,12,14H,10H2
InChIKeyVKUWAHLHOKWNPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2-(1H-pyrrol-1-yl)ethanol: Structural Identity & Procurement Baseline


1-Phenyl-2-(1H-pyrrol-1-yl)ethanol (CAS 696650-01-8) is a chiral secondary alcohol with the molecular formula C₁₂H₁₃NO and a molecular weight of 187.24 g/mol, featuring a phenyl group and a 1H-pyrrol-1-yl moiety connected through an ethanol linker [1]. The compound possesses one hydrogen bond donor (the secondary –OH), one hydrogen bond acceptor, a computed XLogP3 of approximately 1.4, and a topological polar surface area (TPSA) of 25.2 Ų, placing it in a physicochemical space distinct from both simpler pyrrole-ethanols and regioisomeric analogs [1]. It is commercially available from multiple suppliers at ≥97–98% purity for research and further manufacturing use . The compound belongs to the phenylpyrrole class, a scaffold with established relevance in antifungal (fenpiclonil, fludioxonil) and enzyme inhibition (e.g., Notum carboxylesterase) research, though direct bioactivity data for this specific alcohol derivative remain limited in the peer-reviewed literature [2][3].

1-Phenyl-2-(1H-pyrrol-1-yl)ethanol: Why Generic Substitution Fails


In the pyrrole-ethanol chemical space, even minor structural variations produce quantifiable differences in physicochemical properties, hydrogen-bonding capacity, and biological target engagement that render simple one-for-one substitution unreliable [1]. The target compound differs from its 2-yl positional isomer (1-phenyl-2-(1H-pyrrol-2-yl)ethanol) in TPSA (25.2 vs. 36 Ų), hydrogen bond donor count (1 vs. 2), and computed XLogP3 (1.4 vs. 1.9), reflecting altered polarity and membrane permeability potential [2]. Compared with the simpler des-phenyl analog 2-(1H-pyrrol-1-yl)ethanol (MW 111.14 vs. 187.24), the addition of the phenyl ring increases logP by approximately 1.4 units and introduces π-stacking capacity absent in the minimal scaffold [3]. The 4-chloro derivative 1-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)ethanol, used directly as a synthetic entry point to econazole-type antifungal agents, introduces halogen-dependent electronic effects and increased molecular weight (221.69 vs. 187.24) that alter both reactivity and biological profile relative to the unsubstituted parent [4]. The ketone analog 1-phenyl-2-(1H-pyrrol-1-yl)ethanone (MW 185.22) lacks the chiral secondary alcohol center entirely, eliminating stereochemical diversity and altering the hydrogen-bond donor/acceptor profile (0 donors vs. 1 donor), which fundamentally changes its utility in asymmetric synthesis and chiral recognition . These quantitative property differences mean that selecting the wrong analog for a given application risks altered solubility, partitioning, stereochemical outcome, or target binding.

1-Phenyl-2-(1H-pyrrol-1-yl)ethanol: Quantitative Differentiation vs. Closest Analogs


TPSA & LogP Differentiation vs. 2-Yl Positional Isomer

The N-1 pyrrole substitution pattern in 1-phenyl-2-(1H-pyrrol-1-yl)ethanol yields computed physicochemical properties that diverge markedly from the 2-yl positional isomer. The 1-yl target compound has a TPSA of 25.2 Ų and XLogP3 of 1.4, compared with TPSA of 36 Ų and XLogP3 of 1.9 for 1-phenyl-2-(1H-pyrrol-2-yl)ethanol [1][2]. This 10.8 Ų difference in TPSA (a 30% reduction) and 0.5 log unit difference in XLogP3 indicate that the 1-yl isomer is more lipophilic and has a smaller polar surface, properties that influence membrane permeability and oral bioavailability predictions under standard drug-likeness filters (e.g., Veber rules) [3].

physicochemical profiling drug-likeness positional isomerism

Chiral Alcohol vs. Achiral Ketone: Stereochemical Utility

1-Phenyl-2-(1H-pyrrol-1-yl)ethanol possesses a chiral secondary alcohol center (undefined stereocenter count = 1) that is entirely absent in the ketone analog 1-phenyl-2-(1H-pyrrol-1-yl)ethanone (CAS 90490-62-3) [1]. The alcohol has one hydrogen bond donor and one acceptor, whereas the ketone analog has zero donors and one acceptor . The chiral center enables the alcohol to serve as a substrate for stereoselective enzymatic transformations, chiral resolution studies, and asymmetric catalysis applications—capabilities that the planar ketone cannot provide [2]. The computed complexity index (160 for the alcohol vs. a lower value for the ketone) further reflects the greater structural information content [1].

asymmetric synthesis chiral building block stereochemistry

Phenylpyrrole Scaffold Antifungal Validation: Fenpiclonil & Econazole Analogs

The phenylpyrrole scaffold, to which 1-phenyl-2-(1H-pyrrol-1-yl)ethanol belongs, is the core of the commercial agricultural fungicides fenpiclonil and fludioxonil, which have been registered for over 25 years against multiple fungal crop diseases without significant field resistance [1]. In the medicinal chemistry domain, the 4-chloro derivative—1-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)ethanol—was explicitly used as a starting material for synthesizing econazole analogs with pyrrole moieties, and the resulting compounds were screened for antimicrobial activity in direct comparison with econazole [2]. Although MIC values for the unsubstituted parent alcohol are not reported in that study, the established precedent demonstrates that the 1-phenyl-2-(1H-pyrrol-1-yl)ethanol core is a validated entry point for generating bioactive antifungal candidates, distinguishing it from non-phenyl pyrrole-ethanols (e.g., 2-(1H-pyrrol-1-yl)ethanol, CAS 6719-02-4) that lack this specific bioactivity heritage [3].

antifungal phenylpyrrole econazole analog structure-activity relationship

Regioisomeric Differentiation: 1-Yl vs. 4-Phenyl-Pyrrole Connectivity

1-Phenyl-2-(1H-pyrrol-1-yl)ethanol (N-linked connectivity: pyrrole N–CH₂–CHOH–Ph) and 1-[4-(1H-pyrrol-1-yl)phenyl]ethan-1-ol (CAS 439110-83-5; N-linked connectivity: pyrrole N–Ph–CHOH–CH₃) are constitutional isomers with identical molecular formula (C₁₂H₁₃NO) and molecular weight (187.24) but fundamentally different atom connectivity . In the target compound, the ethanol linker places the hydroxyl group two bonds from the pyrrole nitrogen and one bond from the phenyl ring, whereas in the regioisomer the hydroxyl is directly attached to the phenyl ring with a methyl group as the second substituent. This connectivity difference alters the spatial relationship between the hydrogen-bond-donating OH group and the aromatic systems, producing different molecular shapes and conformational ensembles despite identical atomic composition . The SMILES strings confirm the connectivity difference: OC(C1=CC=CC=C1)CN2C=CC=C2 (target) vs. CC(O)C1=CC=C(C=C1)N2C=CC=C2 (regioisomer) .

regioisomerism molecular topology shape diversity

1-Phenyl-2-(1H-pyrrol-1-yl)ethanol: Recommended Application Scenarios


Chiral Intermediate for Asymmetric Synthesis

The chiral secondary alcohol center of 1-phenyl-2-(1H-pyrrol-1-yl)ethanol makes it a suitable substrate for stereoselective transformations—including enzymatic kinetic resolution, chiral auxiliary-based alkylations, and asymmetric oxidation/reduction sequences—that are inaccessible with the achiral ketone analog (CAS 90490-62-3) [1]. Procurement of this specific alcohol (rather than the ketone) is essential for medicinal chemistry programs requiring enantioenriched phenylpyrrole building blocks, as the stereocenter provides a handle for generating diastereomeric excess in downstream couplings [1][2].

Antifungal Lead Generation from Phenylpyrrole-Ethanol Scaffold

The phenylpyrrole scaffold has an established track record in antifungal drug discovery, with the commercial fungicides fenpiclonil and fludioxonil demonstrating that 4-substituted phenylpyrroles achieve potent, resistance-resistant antifungal activity [3]. The Corelli et al. (1985) study further demonstrated that 1-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)ethanol—the direct 4-chloro derivative of the target compound—serves as an effective synthetic entry point to econazole-mimetic antifungal agents [4]. Researchers building antifungal screening libraries should prioritize the unsubstituted parent alcohol as a versatile intermediate that can be diversified through electrophilic aromatic substitution or cross-coupling at the phenyl ring [3][4].

Fragment-Based Drug Discovery: Notum/Wnt Pathway Inhibitors

The 1-phenylpyrrole scaffold was identified through fragment screening as an inhibitor of Notum carboxylesterase, a negative regulator of Wnt signaling, with structure-based optimization yielding potent tool compounds with favorable in vitro ADME profiles [5]. The target compound's lower TPSA (25.2 Ų) relative to the 2-yl isomer (36 Ų) predicts superior passive membrane permeability, an important consideration for cell-based Wnt pathway assays [6][7]. For medicinal chemistry teams exploring Notum or related serine hydrolase targets, the 1-yl pyrrole connectivity provides a geometry distinct from the 2-yl series and may confer differential selectivity [5].

Physicochemical Comparator for Property-Based Drug Design

The quantifiable property differences between 1-phenyl-2-(1H-pyrrol-1-yl)ethanol and its positional isomers (ΔTPSA = 10.8 Ų, ΔXLogP3 = 0.5 vs. the 2-yl isomer; altered connectivity vs. the 4-phenylpyrrole regioisomer) make this compound useful as a matched molecular pair (MMP) partner in property-based drug design [6][7]. Procurement of both the 1-yl and 2-yl isomers allows medicinal chemistry teams to experimentally measure the impact of pyrrole N-substitution pattern on solubility, permeability, metabolic stability, and target affinity within an otherwise identical molecular framework [6][7].

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